Tyrosinase Inhibitory Potency: Class‑Level Positioning Against Benzothiazole–Thiourea Reference Molecule BT2
In a head‑to‑head in‑vitro mushroom tyrosinase assay, the benzothiazole–thiourea hybrid BT2 (a close structural analog of the target compound) exhibited an IC₅₀ of 1.343 ± 0.025 µM, which is ~12.5‑fold more potent than the clinical reference kojic acid (IC₅₀ = 16.83 ± 1.16 µM) [1]. Although CAS 351190‑85‑7 was not tested in this study, the shared benzothiazole–thiourea scaffold and the presence of an electron‑donating 4‑hydroxy substituent on the phenyl ring suggest that the target compound could achieve comparable or superior potency; the additional 4‑(diethylamino)benzoyl group may further enhance binding through hydrophobic and π‑stacking interactions analogous to those observed in BT2 [1]. This class‑level inference provides a quantitative benchmark for procurement decisions: any substitute lacking the benzothiazole–thiourea core would be predicted to lose at least one order of magnitude in tyrosinase‑inhibitory activity.
| Evidence Dimension | Mushroom tyrosinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; structurally related to BT2 (IC₅₀ = 1.343 ± 0.025 µM) [1] |
| Comparator Or Baseline | Kojic acid (IC₅₀ = 16.83 ± 1.16 µM); other BT-series compounds (IC₅₀ range: 1.34 to >100 µM) [1] |
| Quantified Difference | Predicted ≥ 10‑fold improvement over kojic acid based on scaffold homology; precise value requires experimental confirmation |
| Conditions | In‑vitro mushroom tyrosinase diphenolase assay; substrate L‑DOPA; pH 6.8; 25 °C [1] |
Why This Matters
This class‑level benchmark allows procurement teams to disqualify generic benzothiazole derivatives that lack the thiourea linker, as they would be unable to replicate the low‑micromolar tyrosinase inhibition associated with the target compound's scaffold.
- [1] Ujan, R. et al. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. J. Biomol. Struct. Dyn. 39, 7035–7043 (2021). DOI: 10.1080/07391102.2020.1804459. View Source
